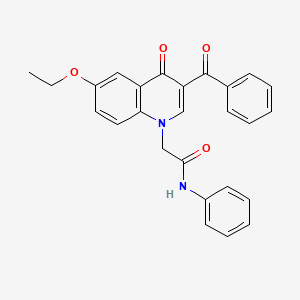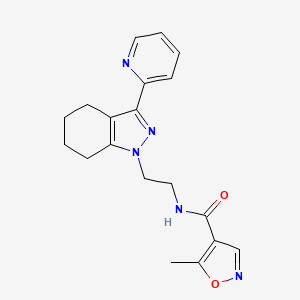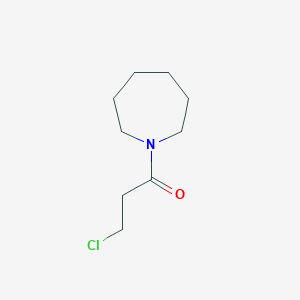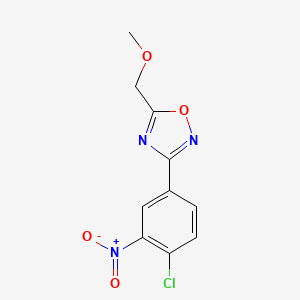![molecular formula C9H8N2O2 B2991122 [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol CAS No. 2279124-25-1](/img/structure/B2991122.png)
[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol: is a chemical compound that features a phenyl ring substituted with a methanol group and a 1,2,4-oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine:
Industry:
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their biological effects.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect several biochemical pathways due to their interaction with various enzymes and proteins . The downstream effects of these interactions can include changes in cell proliferation, apoptosis, and other cellular processes.
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biochemische Analyse
Biochemical Properties
They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence their interactions with other biomolecules.
Cellular Effects
The cellular effects of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol are currently unknown. Other 1,2,4-oxadiazole derivatives have shown significant cellular effects. For instance, some 1,2,4-oxadiazole derivatives have shown potent cytotoxicity against various human cancer cell lines . They have also demonstrated significant inhibitory effects against the epidermal growth factor receptor (EGFR) enzyme, which plays a critical role in governing the cell cycle .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Other 1,2,4-oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms. For example, some 1,2,4-oxadiazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme . This suggests that this compound might also interact with certain enzymes or receptors at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrative conditions . The reaction is usually carried out at elevated temperatures, often above 100°C, to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products include [3-(1,2,4-Oxadiazol-3-yl)phenyl]carboxylic acid and [3-(1,2,4-Oxadiazol-3-yl)phenyl]aldehyde.
Reduction: Products include various alcohols and amines.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
- [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
- [2-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
- [3-(1,2,5-Oxadiazol-3-yl)phenyl]methanol
Uniqueness:
- Structural Differences: The position of the oxadiazole ring and the phenylmethanol group can significantly affect the compound’s reactivity and biological activity.
- Biological Activity: [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol has shown unique antimicrobial and anticancer properties compared to its isomers and analogs .
Eigenschaften
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHTXPUCNPOZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2991042.png)

![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2991046.png)





![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)


